Filanesib Hydrochloride is a first-in-class, selective allosteric inhibitor of kinesin spindle protein (KSP), also known as Eg5 or kinesin-5. [, , ] KSP is a molecular motor protein crucial for the formation and function of the mitotic spindle during cell division. [, ] By inhibiting KSP, Filanesib Hydrochloride disrupts the proper separation of chromosomes, leading to cell cycle arrest and ultimately, cell death (apoptosis). [, , ] This mechanism has positioned Filanesib Hydrochloride as a potential therapeutic agent in various cancer research studies.
Filanesib hydrochloride, also known by its code name ARRY-520, is a small molecule compound that acts as a potent inhibitor of kinesin spindle protein, specifically targeting the kinesin-like protein 1. It has been primarily investigated for its potential therapeutic applications in treating various forms of cancer, particularly multiple myeloma. The compound's mechanism of action involves disrupting mitotic processes, leading to tumor regression in preclinical studies.
Filanesib hydrochloride is classified as an investigational drug and falls under the category of small molecule drugs. Its primary indication is for the treatment of hematological malignancies, with a focus on multiple myeloma. The compound has been studied in various clinical trials but has not yet received regulatory approval for general use.
The synthesis of filanesib hydrochloride involves several key steps, typically starting from commercially available precursors. The process can be summarized as follows:
The detailed synthetic route may vary based on specific modifications to improve pharmacological properties or address synthetic challenges .
Filanesib hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms, which is crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 420.48 g/mol.
The three-dimensional structure can be visualized using molecular modeling software, which helps in understanding the interactions at the molecular level .
Filanesib undergoes various chemical reactions that are essential for its activity:
These reactions highlight the compound's role in disrupting normal cellular processes, which is a common strategy in cancer therapeutics.
Filanesib exerts its effects primarily through the inhibition of kinesin spindle protein, which is critical for proper mitotic spindle formation during cell division. By blocking this protein:
The efficacy of filanesib has been demonstrated through various preclinical models and clinical trials.
Filanesib hydrochloride exhibits several notable physical and chemical properties:
Filanesib hydrochloride has been primarily investigated for its potential applications in oncology:
The ongoing research into filanesib's mechanisms and efficacy continues to uncover new potential applications within cancer therapeutics .
Filanesib hydrochloride (ARRY-520 hydrochloride) is a selective, noncompetitive inhibitor of kinesin spindle protein (KSP), a mitotic kinesin essential for centrosome separation and bipolar spindle assembly during cell division. The compound binds to the allosteric site of KSP with an IC₅₀ of 6 nM for human KSP, as confirmed through enzymatic assays [2] [7]. Structural analyses reveal that filanesib stabilizes a unique conformational state in the KSP motor domain, preventing ATP hydrolysis and subsequent microtubule sliding. Key interactions include hydrogen bonding with residues in the switch I and helix α3 regions, which locks KSP in a rigid, ADP-bound state incapable of force generation [7] [9]. This allosteric modulation disrupts the mechanochemical cycle of KSP, distinguishing filanesib from ATP-competitive inhibitors (e.g., ispinesib) and conferring specificity by sparing other cellular kinesins [2].
Table 1: Structural and Biochemical Properties of Filanesib Hydrochloride
Property | Value | Method of Determination |
---|---|---|
KSP IC₅₀ | 6 nM | Microtubule-dependent ATPase assay |
Binding Mode | Noncompetitive | Enzyme kinetics |
Selectivity (vs. other kinesins) | >100-fold | Cross-reactivity screening |
Key Molecular Interactions | H-bonds with switch I/α3 | Molecular docking simulations |
Inhibition of KSP by filanesib disrupts microtubule dynamics during prophase, preventing centrosome separation and leading to the formation of monopolar spindles. This defect activates the spindle assembly checkpoint, causing prolonged mitotic arrest. Functional studies in hepatoblastoma, multiple myeloma, and non-small cell lung cancer models demonstrate that filanesib induces monopolar spindles within 24 hours at concentrations of 0.003–3 μM, effectively halting cell cycle progression at the G₂/M phase [4] [6] [9]. Time-lapse microscopy reveals that arrested cells undergo either apoptosis or aberrant mitotic exit without cytokinesis, resulting in aneuploidy. The potency of mitotic arrest correlates with cancer cell proliferation rates, as highly proliferative tumors exhibit increased sensitivity due to their reliance on efficient mitotic machinery [3] [4].
Table 2: Filanesib-Induced Mitotic Defects Across Cancer Types
Cancer Type | Effective Concentration | Observed Defect | Proliferation Impact |
---|---|---|---|
Hepatoblastoma | 0.7–14.4 nM (EC₅₀) | Monopolar spindles, nuclear fragmentation | >90% growth inhibition |
Multiple Myeloma | 0.01–0.1 nM | G₂/M arrest (44 hours) | Synergy with IMiDs |
Non-Small Cell Lung Cancer | 0.3–3 μM | Apoptotic bodies, caspase activation | 70–85% viability reduction |
Filanesib triggers apoptosis through mitochondrial and caspase-dependent mechanisms. In hepatoblastoma and myeloma cells, treatment upregulates pro-apoptotic Bax while downregulating anti-apoptotic Bcl-2, reducing the Bcl-2/Bax ratio by 4–8-fold [4] [6]. This imbalance permeabilizes mitochondrial membranes, facilitating cytochrome c release and subsequent activation of caspase-9 and caspase-3. Pharmacodynamic studies in myeloma xenografts show a 3.5-fold increase in cleaved caspases within 48 hours of filanesib exposure [3] [6]. Additionally, filanesib sensitizes cancer cells to extrinsic apoptosis pathways when combined with immunomodulatory drugs (e.g., pomalidomide), enhancing TRAIL-mediated death receptor signaling [3] [5].
The efficacy of filanesib is critically dependent on the degradation of Mcl-1, a short-lived anti-apoptotic protein essential for cancer cell survival. During mitotic arrest induced by filanesib, transcription and translation of Mcl-1 cease, while constitutive proteasomal degradation depletes existing pools [5] [6]. Myeloma cells exhibit heightened vulnerability to this mechanism due to their dependence on Mcl-1 for evasion of apoptosis. Preclinical data confirm that Mcl-1 degradation precedes apoptosis by 6–12 hours, and resistance correlates with Mcl-1 overexpression [5]. Combination strategies with proteasome inhibitors (e.g., carfilzomib) accelerate Mcl-1 depletion, yielding synergistic effects in dual-refractory myeloma models (response rate: 50% vs. 26% with single agents) [5] [6].
Table 3: Biomarkers Influencing Filanesib Response
Biomarker | Role in Filanesib Response | Clinical Correlation |
---|---|---|
Mcl-1 degradation | Prerequisite for apoptosis | Predicts synergy with proteasome inhibitors |
Bax activation | Mediates mitochondrial apoptosis | Associated with nuclear fragmentation |
High proliferative index | Increases mitotic arrest duration | Correlates with tumor growth inhibition (R²=0.82) |
Aneuploidy | Enhances KSP dependence | 3.2-fold higher response in CIN-high tumors |
List of Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7